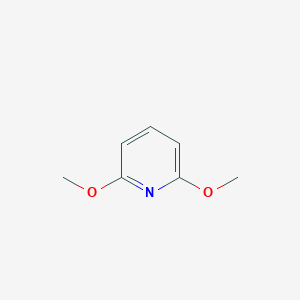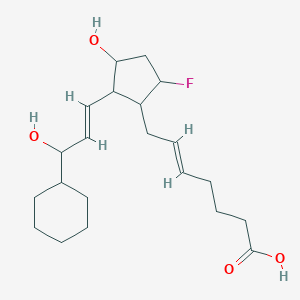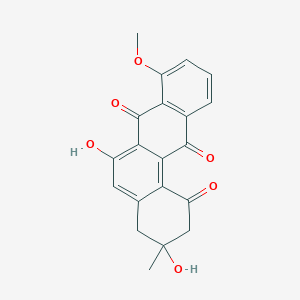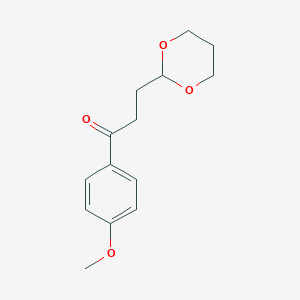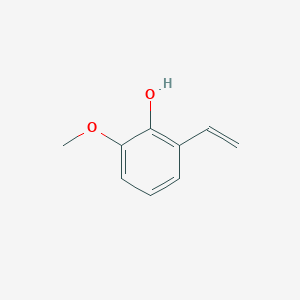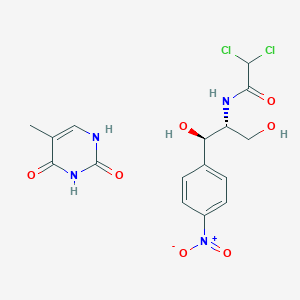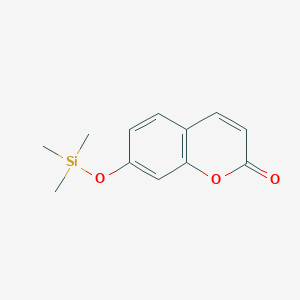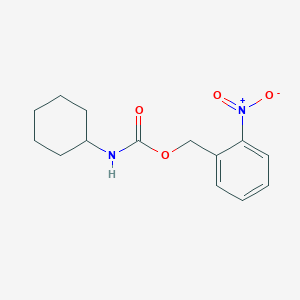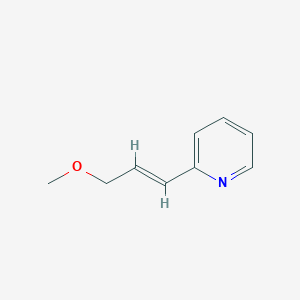
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)-(9CI) is a chemical compound that is commonly known as 'methyl pyridine'. It is widely used in scientific research due to its unique chemical properties and has been studied extensively for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Methyl pyridine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it has been used as a building block in the synthesis of various organic compounds, and as a precursor in the preparation of materials such as polymers and nanomaterials.
Mecanismo De Acción
The exact mechanism of action of methyl pyridine is not fully understood. However, it has been suggested that it may act by inhibiting the growth of microorganisms, disrupting the cell membrane, or interfering with the replication of DNA. Additionally, it has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Methyl pyridine has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl pyridine in lab experiments is its unique chemical properties. It is a versatile compound that can be easily modified to create new derivatives with different properties. Additionally, it is relatively stable and easy to handle, making it a popular choice for synthetic chemists. However, one limitation of using methyl pyridine is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.
Direcciones Futuras
There are several potential future directions for the study of methyl pyridine. One area of interest is the development of new drugs based on its antimicrobial and antiviral properties. Additionally, it may be useful in the development of new materials, such as polymers and nanomaterials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific fields.
Conclusion
In conclusion, methyl pyridine is a versatile compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical properties make it a popular choice for synthetic chemists, and it has been found to have several potential therapeutic effects. While further research is needed to fully understand its mechanism of action and potential applications, it is clear that methyl pyridine has significant potential for future scientific research.
Métodos De Síntesis
Methyl pyridine can be synthesized using several methods, including the reaction of pyridine with propargyl alcohol in the presence of a catalyst, or by the reaction of pyridine with propargyl chloride in the presence of a base. Other methods include the reaction of pyridine with propargyl bromide in the presence of a palladium catalyst or by the reaction of pyridine with propargyl acetate in the presence of a base.
Propiedades
Número CAS |
113985-55-0 |
|---|---|
Nombre del producto |
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)-(9CI) |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-[(E)-3-methoxyprop-1-enyl]pyridine |
InChI |
InChI=1S/C9H11NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-7H,8H2,1H3/b6-4+ |
Clave InChI |
MWOLEOBBABAODV-GQCTYLIASA-N |
SMILES isomérico |
COC/C=C/C1=CC=CC=N1 |
SMILES |
COCC=CC1=CC=CC=N1 |
SMILES canónico |
COCC=CC1=CC=CC=N1 |
Sinónimos |
Pyridine, 2-(3-methoxy-1-propenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



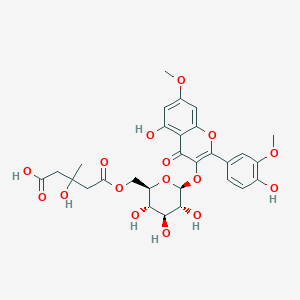
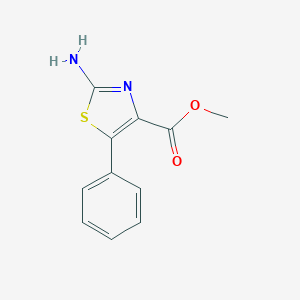
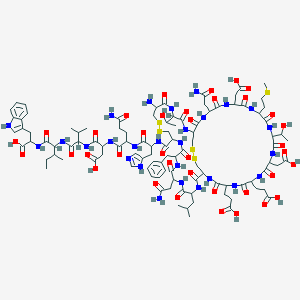
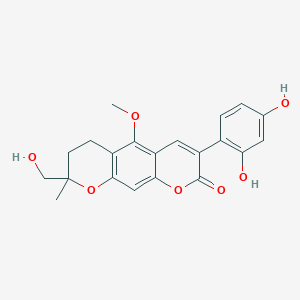
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
